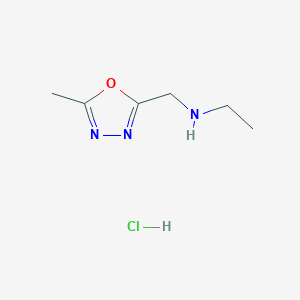![molecular formula C12H16ClN3O B7819808 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride](/img/structure/B7819808.png)
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C12H16ClN3O. It is a heterocyclic compound that contains both a benzoxazole and a pyrrolidine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride typically involves the reaction of benzo[d]oxazole with pyrrolidine derivatives. One common method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often require specific oxidants and additives to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
化学反応の分析
Types of Reactions: (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products: The major products formed from these reactions include various derivatives of pyrrolidine and benzoxazole, which can be further used in organic synthesis and drug development .
科学的研究の応用
Chemistry: In chemistry, (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride is used as a heterocyclic building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological systems. It can be used as a ligand in binding studies and to investigate the biological activity of related compounds .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a scaffold for the development of new drugs targeting various diseases .
Industry: Industrially, this compound is used in the synthesis of fine chemicals, dyes, and pigments. It is also employed in the production of materials with specific functional properties .
作用機序
The mechanism of action of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For example, docking analyses suggest that it may bind to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in anticancer activity . The compound’s effects are mediated through its ability to interact with and modulate the activity of specific proteins and enzymes within biological systems.
類似化合物との比較
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities, including antimicrobial and antiviral properties.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are used as targeted kinase inhibitors and have applications in cancer therapy.
Uniqueness: (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride is unique due to its specific combination of benzoxazole and pyrrolidine rings, which confer distinct chemical and biological properties. Its versatility as a building block in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-7-9-5-6-15(8-9)12-14-10-3-1-2-4-11(10)16-12;/h1-4,9H,5-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFRVKYXOREQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=NC3=CC=CC=C3O2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

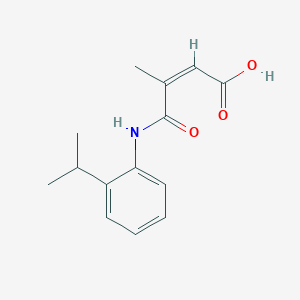
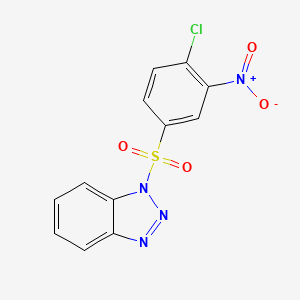
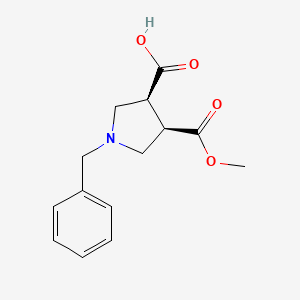
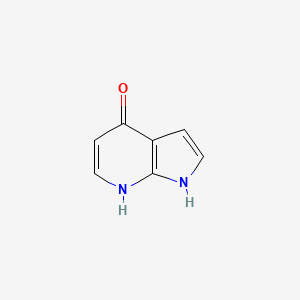
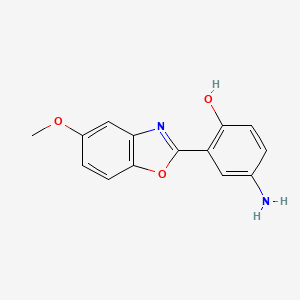

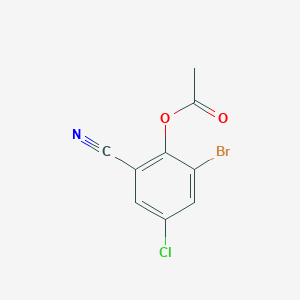
![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B7819772.png)
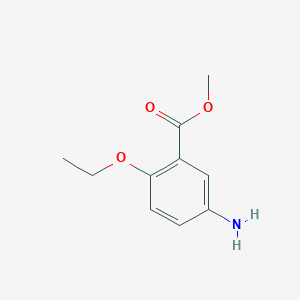
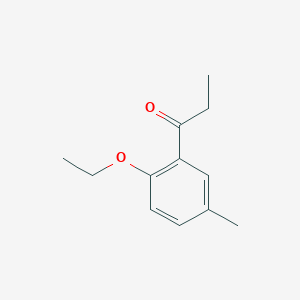
![[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B7819800.png)
![(2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7819801.png)
